molecular formula C16H26N2O15P2 B1261699 dTDP-D-fucose

dTDP-D-fucose

Cat. No. B1261699
M. Wt: 548.33 g/mol
InChI Key: ZOSQFDVXNQFKBY-FQLHZTMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-alpha-D-fucose is a dTDP-D-fucose in which the anomeric centre of the fucose fragment has alpha-configuration. It derives from an alpha-D-fucose. It is a conjugate acid of a dTDP-alpha-D-fucose(2-).

Scientific Research Applications

  • Biosynthesis Pathways in Bacteria and Plants : dTDP-D-fucose is a key component in the biosynthesis of polysaccharides in both bacterial and plant cells. It acts as an activated nucleotide sugar form and plays a critical role in the construction of structural polysaccharides in certain bacteria (Yoshida et al., 1999), (Zayni et al., 2007).

  • Enzymatic Studies : The enzymes involved in the synthesis of dTDP-D-fucose have been a subject of extensive study. For example, the characterization of specific reductases and enzymes responsible for converting intermediate compounds into dTDP-D-fucose has provided insights into the metabolic pathways in microorganisms (Wang et al., 2008), (Pföstl et al., 2008).

  • Applications in Glycoscience and Antibiotic Production : dTDP-D-fucose is instrumental in glycosylation engineering, which is significant in the development of new bioactive compounds, including antibiotics. Its role in the transfer of glycosyl groups is essential for the activity of various antibiotics (Rupprath et al., 2005).

  • Synthesis and Availability : Research has been conducted to enhance the availability of dTDP-D-fucose for biochemical studies. Methods such as enzymatic synthesis and chemical approaches have been developed to produce dTDP-activated sugars, including dTDP-D-fucose, to facilitate research in this area (Wei et al., 2023), (Elling et al., 2005).

  • Structural and Functional Studies : Structural studies of enzymes involved in the biosynthesis of dTDP-D-fucose have provided insights into their mechanisms. These studies include X-ray crystallography and functional characterization, contributing to a deeper understanding of the biosynthetic pathways (Davis et al., 2007), (Thoden et al., 2009).

properties

Product Name

dTDP-D-fucose

Molecular Formula

C16H26N2O15P2

Molecular Weight

548.33 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1

InChI Key

ZOSQFDVXNQFKBY-FQLHZTMTSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

synonyms

dTDP-fucose
thymidine diphosphate fucose
thymidine diphosphate-D-fucose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-D-fucose
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dTDP-D-fucose
Reactant of Route 3
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dTDP-D-fucose
Reactant of Route 4
dTDP-D-fucose
Reactant of Route 5
dTDP-D-fucose
Reactant of Route 6
dTDP-D-fucose

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